Phenylphosphanone
Description
Phenylphosphanone (IUPAC preferred name: this compound, PIN) is a mononuclear acyclic organophosphorus compound with the molecular formula C₆H₅–P=O . Structurally, it consists of a phosphorus atom double-bonded to an oxygen atom (P=O group) and single-bonded to a phenyl group (C₆H₅). This configuration places it in the broader class of λ⁵-phosphanones, characterized by pentavalent phosphorus centers. Unlike its tri-substituted analog Triphenyl-λ⁵-phosphanone (Triphenylphosphine oxide, (C₆H₅)₃P=O), this compound’s single phenyl substituent confers distinct electronic and steric properties, influencing its reactivity and applications .
Properties
CAS No. |
10052-96-7 |
|---|---|
Molecular Formula |
C6H5OP |
Molecular Weight |
124.08 g/mol |
IUPAC Name |
phosphorosobenzene |
InChI |
InChI=1S/C6H5OP/c7-8-6-4-2-1-3-5-6/h1-5H |
InChI Key |
SXCQOWSCNMKTFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P=O |
Canonical SMILES |
C1=CC=C(C=C1)P=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phenylphosphanone is part of a family of organophosphorus compounds with varying substituents and bonding motifs. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Findings and Contrasts
Electronic and Steric Effects: this compound’s single phenyl group results in a less electron-deficient phosphorus center compared to Triphenyl-λ⁵-phosphanone, which features three electron-withdrawing phenyl groups. This difference impacts their Lewis acidity and coordination behavior . The steric bulk of Triphenyl-λ⁵-phosphanone limits its reactivity in certain catalytic cycles, whereas this compound’s smaller size may enhance substrate accessibility .
Bonding Motifs: this compound’s P=O bond (bond energy ~544 kJ/mol) is stronger and more polar than the P=N bond in N-Methylphosphanimine (~290 kJ/mol), leading to divergent reactivity in hydrolysis and nucleophilic substitution . Triphenylphosphine (P³⁺) is easily oxidized to Triphenyl-λ⁵-phosphanone (P⁵⁺), whereas this compound’s P⁵⁺ state is inherent, making it less redox-active .
Applications: Triphenyl-λ⁵-phosphanone is widely used as a ligand in transition-metal catalysis (e.g., palladium cross-coupling) and as a byproduct in Wittig reactions. In contrast, this compound’s applications remain underexplored but may include niche roles in asymmetric catalysis due to its simpler structure . Diallylphenylphosphine’s allyl groups enable cycloaddition or polymerization reactions, distinguishing it from this compound’s inert P=O system .
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